molecular formula C12H26N2S B13030076 N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine

N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine

Cat. No.: B13030076
M. Wt: 230.42 g/mol
InChI Key: FFMDGDJJZCKWTC-UHFFFAOYSA-N
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Description

N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine is an organic compound with the molecular formula C12H26N2S This compound is characterized by the presence of a tetrahydrothiopyran ring and a propane-1,3-diamine backbone, which are substituted with tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine typically involves the reaction of tetrahydrothiopyran with tetramethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.

    Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct chemical and biological properties. The tetramethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H26N2S

Molecular Weight

230.42 g/mol

IUPAC Name

N,N,2,2-tetramethyl-N'-(thian-4-yl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2S/c1-12(2,10-14(3)4)9-13-11-5-7-15-8-6-11/h11,13H,5-10H2,1-4H3

InChI Key

FFMDGDJJZCKWTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCSCC1)CN(C)C

Origin of Product

United States

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